N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a carboxamide group attached to a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 3-hydroxy-2-naphthoic acid derivatives.
Reduction: Formation of N-(2,4-dimethylphenyl)-3-methoxynaphthylamine.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)-N’-methylformamidine
- 2,4-dimethylaniline
Uniqueness
N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its combination of a naphthalene ring with a methoxy group and a carboxamide group attached to a 2,4-dimethylphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H19NO2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H19NO2/c1-13-8-9-18(14(2)10-13)21-20(22)17-11-15-6-4-5-7-16(15)12-19(17)23-3/h4-12H,1-3H3,(H,21,22) |
InChI Key |
MOJODCCUTUTLPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.